molecular formula C6H12N2O B14134871 1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate CAS No. 4077-79-6

1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate

Cat. No.: B14134871
CAS No.: 4077-79-6
M. Wt: 128.17 g/mol
InChI Key: TXBNKLAPATVLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes three methyl groups and an oxo group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate typically involves the cyclization of appropriate precursors. One common method is the condensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. For example, the reaction of 3-acetyl-5-nitropyridine with hydrazine hydrate in acetic acid can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly catalysts to enhance yield and reduce waste. The use of green chemistry principles, such as metal-free catalysis and solvent-free conditions, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methyl groups and the oxo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives with different properties .

Scientific Research Applications

1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,4-Trimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups and oxo group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

4077-79-6

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2,2,4-trimethyl-3,4-dihydropyrazol-2-ium-5-olate

InChI

InChI=1S/C6H12N2O/c1-5-4-8(2,3)7-6(5)9/h5H,4H2,1-3H3

InChI Key

TXBNKLAPATVLBK-UHFFFAOYSA-N

Canonical SMILES

CC1C[N+](N=C1[O-])(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.